molecular formula C44H32P2 B118723 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl CAS No. 76189-56-5

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

Cat. No. B118723
CAS RN: 76189-56-5
M. Wt: 622.7 g/mol
InChI Key: MUALRAIOVNYAIW-UHFFFAOYSA-N
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Description

“2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl”, also known as BINAP, is an organophosphorus compound. This chiral diphosphine ligand is widely used in asymmetric synthesis . It consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1′ positions . It displays excellent coordinating ability and stereoselectivity, making it highly valuable in asymmetric catalysis .


Synthesis Analysis

The synthesis of BINAP involves a variety of methods. One such method involves a palladium-catalyzed, asymmetric, tandem Heck reaction-carbanion capture process leading to a synthesis of a tricyclic sesquiterpene . Another method involves the reaction between BINAP and an equimolar amount of [Cu (OTf)2] (where OTf = trifluoromethylsulfonate) in acetonitrile, which affords the new bisphosphonium salt 1 by a mechanism that must involve two C−H bond activations and the consequent intramolecular formation of two new C−P bonds .


Molecular Structure Analysis

The molecular structure of BINAP is represented by the linear formula: [(C6H5)2PC10H6-]2 . It has a molecular weight of 622.67 . The InChI key for BINAP is MUALRAIOVNYAIW-UHFFFAOYSA-N .


Chemical Reactions Analysis

BINAP and its rhodium and ruthenium derivatives are highly selective homogeneous catalysts used for the reduction of aryl ketones, β -keto esters, and α -amino ketones . They have also been used for asymmetric hydrogenation and hydroformylation of olefins, asymmetric Heck reactions, and asymmetric isomerizations of allyls .


Physical And Chemical Properties Analysis

BINAP is a solid substance . It has an optical activity of [α]19/D −233°, c = 0.3 in toluene . The melting point of BINAP is 238-240 °C (lit.) .

Scientific Research Applications

Asymmetric Catalysis

BINAP and its metal complexes are widely utilized as chiral catalysts in various organic synthesis processes. Recent developments in the synthesis of metal BINAPs highlight their unique reactivity and versatility in chemical transformations (Misra, Dwivedi, & Kishore, 2017).

Catalytic Applications in Water

The use of an amphiphilic resin-supported BINAP ligand for rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to alpha, beta-unsaturated ketones in water demonstrates the adaptability of BINAP in various solvents (Otomaru, Senda, & Hayashi, 2004).

Enantioresolution and Inclusion Complex Formation

BINAP oxide's enantioresolution into its enantiomers using an inclusion complex with chiral 2,2'-dihydroxy-1,1'-binaphthyl shows its potential in stereochemical applications (Hatano et al., 2012).

Novel Compound Synthesis

Research on the synthesis of novel bisphosphonium salts based on BINAP, involving mechanisms of C-H bond activation and C-P bond formation, adds to the understanding of BINAP’s chemical reactivity (Nieto et al., 2008).

Industrial Relevance in Catalysis

BINAP's efficiency in the copper-catalyzed asymmetric conjugate addition of dialkylzincs to various substrates, achieving high regioselectivities and enantioselectivities, underscores its industrial significance (Morin et al., 2015).

Dendritic Ligands and Catalyst Recycling

The synthesis of chiral dendritic ligands with BINAP at their focal points and their application in asymmetric hydrogenation highlights BINAP's role in facilitating catalyst recycling (Deng, Fan, & Chen, 2010).

Heterogeneization of Catalysts

The immobilization of a homogeneous Ru(II) BINAP complex on an AlPO4 support for liquid phase enantioselective hydrogenation illustrates the versatility of BINAP in catalysis (Bautista et al., 2006).

Optical Properties in Metal Complexes

The study of binuclear gold(I) complexes with bridging BINAP ligands, exhibiting luminescence from intraligand and metal-centered excited states, adds to the understanding of BINAP's optical properties (Pawlowski, Kunkely, & Vogler, 2004).

Safety And Hazards

BINAP requires careful handling due to its potential hazards. Safety precautions when working with BINAP include wearing protective clothing, such as gloves and lab coats, to minimize skin irritation. Suitable eye protection, like safety goggles, should be worn to prevent eye irritation . It is also advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUALRAIOVNYAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40913327
Record name 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
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Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl

CAS RN

76189-55-4, 98327-87-8, 76189-56-5
Record name (+)-BINAP
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Record name BINAP
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Record name Binap, (+)-
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Record name Binap, (-)-
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Record name 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
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Record name Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl
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Record name BINAP, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,600
Citations
S Inoue, H Takaya, K Tani, S Otsuka… - Journal of the …, 1990 - ACS Publications
Cationic Rhcomplexes containing the 2, 2'-bis (diphenylphosphino)-1, 1'-binaphthyl (BINAP) ligand catalyze a highly enantioselective isomerization of diethylgeranylamine or-…
Number of citations: 232 pubs.acs.org
A Miyashita, H Takaya, T Souchi, R Noyori - Tetrahedron, 1984 - Elsevier
Racemic 2, 2'-bis(diphenylphosphino)-l, 1'-binaphthyl has been synthesized from 2, 2'-dihydroxy-l, l'-binaphthyl in two steps and resolved into optically pure (R)-(+) and (S) (-) …
Number of citations: 452 www.sciencedirect.com
A Miyashita, A Yasuda, H Takaya… - Journal of the …, 1980 - ACS Publications
0 The reaction was generally run with 0.5-1.0 mmol of substrate in 20-30 mL ethanol (or THF for configurationally labile Esubstrates) at room temperature for 48 h under an initial …
Number of citations: 497 pubs.acs.org
H Kunkely, V Pawlowski, A Vogler - Inorganic Chemistry Communications, 2008 - Elsevier
The preparation and the rt luminescence of the complexes [Cu(binap) 2 ] + and [Cu(binap)I] 2 with binap=2,2′-bis(diphenylphosphino)-1,1′-binaphthyl are reported. The lowest-…
Number of citations: 35 www.sciencedirect.com
K Mashima, T Nakamura, Y Matsuo, K Tani - Journal of Organometallic …, 2000 - Elsevier
We report a practical one-pot synthesis of dialkylammonium salts of anionic dinuclear ruthenium complexes having chelating diphosphine ligands, BINAPs and DPB, with formula of […
Number of citations: 51 www.sciencedirect.com
MT Ashby, J Halpern - Journal of the American Chemical Society, 1991 - ACS Publications
The rate law for the hydrogenation of a, 0-unsaturated carboxylic acids in methanol, catalyzed by bis (carboxylato)|(R)-or (5)-2, 2'-bis (diphenylphosphino)-l, l'-binaphthyl| ruthenium (II)([…
Number of citations: 198 pubs.acs.org
AJ Deeming, DM Speel, M Stchedroff - Organometallics, 1997 - ACS Publications
The cluster [Ru 3 (CO) 12 ] normally reacts readily with tertiary phosphines and diphosphines in the presence of Me 3 NO to give simple phosphine-substituted derivatives by a reaction …
Number of citations: 45 pubs.acs.org
K Mashima, K Kusano, T Ohta, R Noyori… - Journal of the Chemical …, 1989 - pubs.rsc.org
Synthesis of New Cationic BINAP-Ruthenium(i1) Complexes and their Use in Asymmetric Hydrogenation [BINAP = 2,2’-bis(dipheny1ph Page 1 1208 J. CHEM. SOC., CHEM. COMMUN.…
Number of citations: 141 pubs.rsc.org
H Kunkely, A Vogler - Inorganic Chemistry Communications, 1999 - Elsevier
The longest-wavelength absorption of Re(binap)(CO) 3 Cl (binap=2,2′-bis-(diphenyl-phosphino)-1,1′-binaphthyl) in ethanol at λ max =338 nm is assigned to a metal-to-ligand charge …
Number of citations: 24 www.sciencedirect.com
T Ikariya, Y Ishii, H Kawano, T Arai, M Saburi… - Journal of the …, 1985 - pubs.rsc.org
Reactions of [RuCl2(COD)]n(COD = cyclo-octa-1,5-diene) with the chiral bidentate phosphine ligands 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl, BINAP, and 2,2′-bis(di-p-…
Number of citations: 153 pubs.rsc.org

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